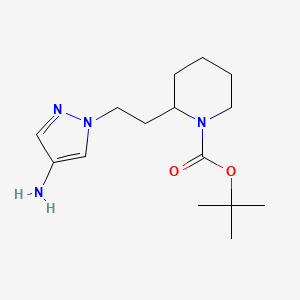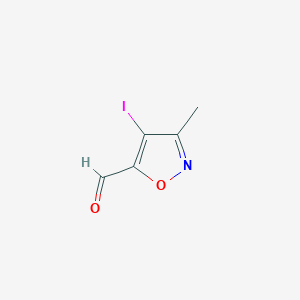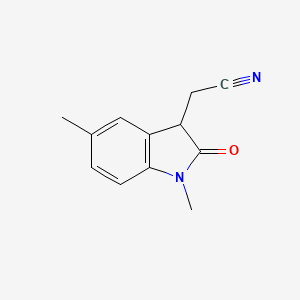
2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines pyrimidine and triazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-dimethylpyrimidine-4-carboxylic acid with hydrazine to form the corresponding hydrazide, followed by cyclization with an appropriate alkyne to form the triazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-microbial activities.
Industry: Potential use in the development of new materials with specific electronic properties.
Mecanismo De Acción
The exact mechanism of action of 2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors, potentially inhibiting their activity. The compound may interfere with cellular signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
2,4-Dimethylpyrimidine: Shares the pyrimidine core but lacks the triazole ring.
5-Methyl-1,2,3-triazole: Contains the triazole ring but lacks the pyrimidine core.
2-(2,6-Dimethylpyrimidin-4-yl)-1,2,3-triazole: Similar structure but without the carboxylic acid group.
Uniqueness: 2-(2,6-Dimethylpyrimidin-4-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of pyrimidine and triazole rings, along with the presence of a carboxylic acid group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C10H11N5O2 |
|---|---|
Peso molecular |
233.23 g/mol |
Nombre IUPAC |
2-(2,6-dimethylpyrimidin-4-yl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H11N5O2/c1-5-4-8(12-7(3)11-5)15-13-6(2)9(14-15)10(16)17/h4H,1-3H3,(H,16,17) |
Clave InChI |
ZSQYJDVTLCVXOZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C)N2N=C(C(=N2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


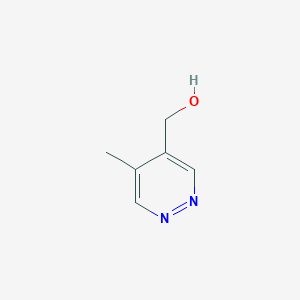


![benzyl 3-[(2S)-azetidin-2-yl]piperidine-1-carboxylate](/img/structure/B11787581.png)
![(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxy)cyclopropyl)methanol](/img/structure/B11787587.png)

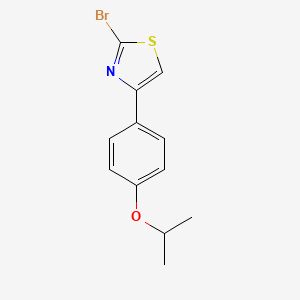


![DI-Tert-butyl 8-chloro-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11787627.png)
![5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B11787628.png)
